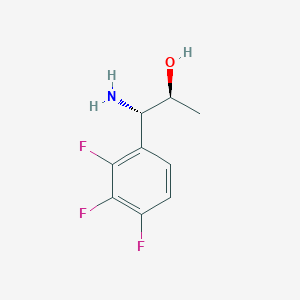
(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral compound with a unique structure that includes an amino group, a trifluorophenyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted trifluorophenyl derivatives.
Applications De Recherche Scientifique
(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in enzymatic reactions, making the compound a versatile tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL: A stereoisomer with similar properties but different biological activity.
(1S,2S)-1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL: A compound with a different substitution pattern on the phenyl ring.
(1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL: Another isomer with variations in the trifluorophenyl group.
Uniqueness
(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its trifluorophenyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1 |
Clé InChI |
UIYJYPYCJUAJJP-AJAUBTJJSA-N |
SMILES isomérique |
C[C@@H]([C@H](C1=C(C(=C(C=C1)F)F)F)N)O |
SMILES canonique |
CC(C(C1=C(C(=C(C=C1)F)F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


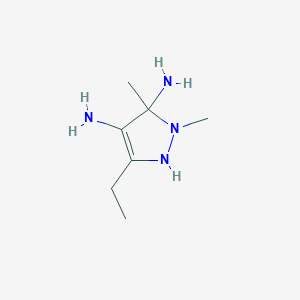
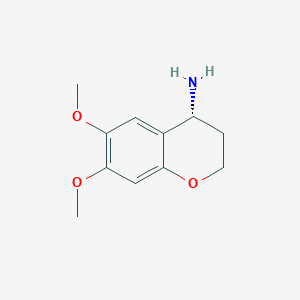
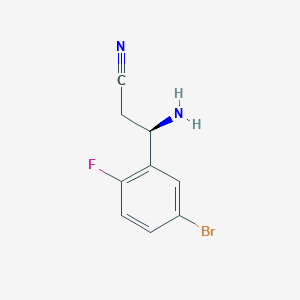
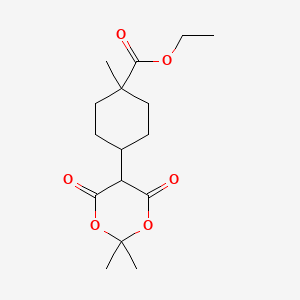
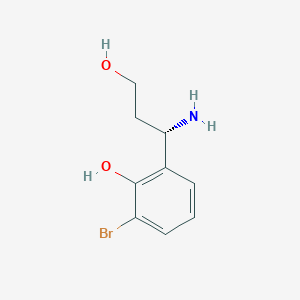
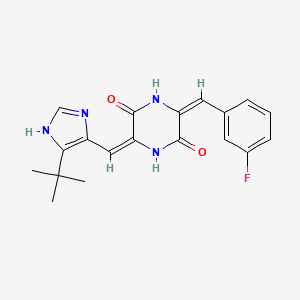
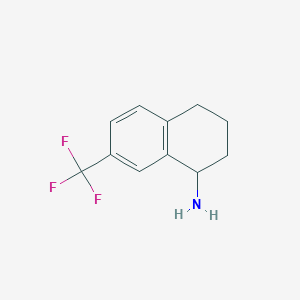
![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
![Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)
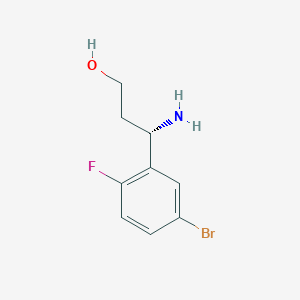

![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)

